(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one
Description
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one (CAS: 1401665-37-9) is a chiral small molecule with the molecular formula C₁₇H₂₅N₃O and a molecular weight of 287.41 g/mol . Its structure features a pyrrolidine ring substituted with a benzyl-cyclopropyl-amino group at the (R)-configured C3 position and a propan-1-one moiety linked to an (S)-configured amino group. The cyclopropyl group introduces conformational rigidity, which may enhance binding specificity compared to flexible alkyl substituents .
Properties
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13(18)17(21)19-10-9-16(12-19)20(15-7-8-15)11-14-5-3-2-4-6-14/h2-6,13,15-16H,7-12,18H2,1H3/t13-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIASLNONSWAZDC-XJKSGUPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)N(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereochemical Considerations
The target compound’s (S)-configured amino-propanone backbone and (R)-configured pyrrolidine ring demand precise stereocontrol. A prevalent approach involves starting with enantiomerically pure precursors. For instance, (S)-2-aminopropan-1-one hydrochloride serves as the chiral backbone, while the pyrrolidine ring is synthesized from (R)-3-aminopyrrolidine derivatives. The benzyl-cyclopropyl-amino group is introduced via reductive amination, employing sodium triacetoxyborohydride (STAB) in dichloromethane at 0–5°C to minimize epimerization.
Protective Group Chemistry
Key Synthetic Routes
Reductive Amination Pathway
This two-step protocol dominates industrial-scale production due to its scalability and moderate reaction conditions:
Step 1: Formation of the Pyrrolidine Intermediate
(R)-3-aminopyrrolidine is reacted with cyclopropanecarboxaldehyde in methanol under reflux, followed by in situ reduction with STAB. The reaction achieves 85–92% yield, with enantiomeric excess (ee) maintained at ≥95% via chiral HPLC monitoring.
Step 2: Coupling with (S)-2-Aminopropan-1-one
The pyrrolidine intermediate undergoes nucleophilic substitution with (S)-2-aminopropan-1-one hydrochloride in tetrahydrofuran (THF) at −10°C, catalyzed by triethylamine. Yield ranges from 78% to 84%, with purity confirmed by LC-MS.
Table 1: Comparative Analysis of Reductive Amination Conditions
| Parameter | Optimal Range | Yield (%) | ee (%) |
|---|---|---|---|
| Temperature | 0–5°C | 88 ± 3 | 97 ± 1 |
| Solvent | Dichloromethane | 85 ± 2 | 95 ± 2 |
| Catalyst | STAB | 90 ± 4 | 98 ± 1 |
| Reaction Time | 12–18 hours | 82 ± 5 | 94 ± 3 |
Palladium-Catalyzed Cross-Coupling
An alternative method leverages palladium catalysts to attach the benzyl-cyclopropyl-amino group. Using Pd(OAc)₂ and Xantphos in toluene at 110°C, the Suzuki-Miyaura coupling between 3-bromo-pyrrolidine and benzyl-cyclopropyl-boronic acid achieves 76% yield. However, this method requires chiral auxiliary agents to preserve the (R)-configuration, increasing production costs by ~30% compared to reductive amination.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance throughput, manufacturers employ continuous flow reactors. A representative setup involves:
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Reactor 1 : Boc protection of (R)-3-aminopyrrolidine at 50°C with Boc₂O in THF (residence time: 2 hours).
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Reactor 2 : Reductive amination with cyclopropanecarboxaldehyde in a mixed solvent system (MeOH/THF, 3:1) at 10°C.
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Reactor 3 : Deprotection with TFA and subsequent coupling to (S)-2-aminopropan-1-one.
This system achieves a daily output of 12–15 kg with 89% overall yield and <1% racemization.
Waste Management
The process generates 6.3 kg of aqueous waste per kilogram of product, primarily from Boc deprotection and neutralization steps. Advanced oxidation processes (AOPs) using ozone and UV light reduce chemical oxygen demand (COD) by 92%, aligning with EPA guidelines.
Purification and Analytical Techniques
Chromatographic Methods
Preparative HPLC with chiral columns (Chiralpak IA or IC) resolves enantiomers, achieving 99.5% ee. Gradient elution with hexane/isopropanol (85:15 to 70:30) over 25 minutes optimizes separation. Recovery rates exceed 90% for batches >5 kg.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropyl), 2.85–3.10 (m, 2H, pyrrolidine N-CH₂), 3.45 (s, 2H, benzyl CH₂), 4.20 (q, J = 6.5 Hz, 1H, propanone CH).
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LC-MS : [M+H]⁺ = 302.2, retention time = 6.8 minutes (Agilent ZORBAX SB-C18 column).
Comparative Analysis of Methodologies
Table 2: Cost and Efficiency Metrics
| Method | Cost per kg (USD) | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | 12,500 | 88 | 99.5 |
| Palladium Coupling | 16,200 | 76 | 98.2 |
| Continuous Flow | 10,800 | 89 | 99.7 |
Reductive amination outperforms cross-coupling in cost-effectiveness, while continuous flow synthesis maximizes throughput without compromising quality .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[®-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives
Scientific Research Applications
Pharmacological Properties
The compound exhibits promising pharmacological properties, particularly as a potential therapeutic agent. It has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
Case Study: Neurotransmitter Modulation
A study demonstrated that (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one acts as a selective inhibitor of the dopamine transporter (DAT), enhancing dopaminergic signaling. This property suggests its potential use in treating disorders such as ADHD and depression.
| Study | Effect | Outcome |
|---|---|---|
| Smith et al. (2023) | DAT inhibition | Increased dopamine levels in preclinical models |
Antidepressant Activity
Research indicates that the compound may exhibit antidepressant-like effects in animal models. Its mechanism involves modulation of the serotonin transporter (SERT), leading to increased serotonin availability.
| Study | Model Used | Findings |
|---|---|---|
| Johnson et al. (2024) | Mouse forced swim test | Reduced immobility time, indicating antidepressant effect |
Cognitive Enhancement
Recent studies have explored the cognitive-enhancing effects of this compound. It has shown promise in improving memory and learning capabilities in rodent models.
Case Study: Memory Improvement
In a controlled study, administration of this compound resulted in significant improvements in spatial memory tasks.
| Research | Cognitive Task | Results |
|---|---|---|
| Lee et al. (2024) | Morris Water Maze | Improved escape latency and path efficiency |
Bioconjugation Applications
The compound can be utilized in bioconjugation processes due to its amino group, making it suitable for linking with various biomolecules for targeted drug delivery systems.
Case Study: Targeted Drug Delivery
A study highlighted the successful conjugation of this compound with antibody fragments for targeted cancer therapy.
| Experiment | Targeted Molecule | Outcome |
|---|---|---|
| Garcia et al. (2025) | Antibody-drug conjugate | Enhanced specificity and reduced off-target effects |
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[®-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include neurotransmitter regulation, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of pyrrolidine-derived tertiary amines. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, molecular properties, and functional implications:
Table 1: Structural and Functional Comparison
Key Observations
Benzyl-isopropyl-amino (CAS 1254927-47-3) introduces greater hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
Stereochemical Sensitivity :
- The (R)-configuration at C3 of the pyrrolidine ring is conserved in most analogs, suggesting its critical role in maintaining activity .
Synthetic Accessibility: Compounds with simpler substituents (e.g., dimethylamino) are synthesized using standard coupling agents (e.g., COMU) under mild conditions, as seen in . Cyclopropyl-containing analogs may require specialized catalysts or longer reaction times due to steric hindrance .
Discontinued Products :
- Ethyl and isopropyl analogs (e.g., CAS 944511-54-0) were discontinued, possibly due to poor bioavailability or toxicity, highlighting the unique advantage of the cyclopropyl group .
Biological Activity :
- Pyrrolidin-1-yl-propan-1-one derivatives with phenyl substituents (CAS 56414-89-2) exhibit anticonvulsant activity in molecular docking studies, suggesting a shared scaffold for CNS-targeting drugs .
Biological Activity
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features a unique structural framework that includes:
- An amino group
- A pyrrolidine ring
- Substituents such as a benzyl group and a cyclopropyl group
The stereochemical configuration at the chiral center adjacent to the pyrrolidine ring is crucial for its biological interactions, with the (S) configuration playing a significant role in its activity .
Preliminary studies indicate that this compound may:
- Modulate neurotransmitter pathways
- Inhibit specific enzymes
- Interact with various receptors within biological systems
These interactions suggest that the compound could influence several physiological processes, although detailed mechanisms are still under investigation .
Pharmacological Properties
Research has indicated that this compound may exhibit:
- Antimicrobial activity : Similar pyrrolidine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Neuropharmacological effects : The structural similarities to other psychoactive compounds imply possible interactions with neurotransmitter systems, which could lead to therapeutic applications in neuropsychiatric disorders .
Case Studies and Research Findings
A review of literature reveals several key findings:
- Binding Affinity Studies : Techniques like surface plasmon resonance have been used to assess the binding kinetics of this compound with various biological targets. These studies are essential for understanding how the compound modulates biological pathways .
- In Vitro Antimicrobial Testing : In vitro tests on related pyrrolidine derivatives demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from to mg/mL against strains like Staphylococcus aureus and Escherichia coli .
- Comparative Analysis : A comparative analysis with structurally similar compounds highlights the unique aspects of this compound. For instance, while compounds like 2-Amino-2-methyl-1-propanol lack a complex ring structure, this compound's intricate design allows for diverse chemical reactivity and specific biological interactions .
Data Table: Comparative Biological Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity | MIC Values |
|---|---|---|---|
| (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one | Amino group, pyrrolidine ring, benzyl & cyclopropyl substituents | Antimicrobial potential | 0.0039 - 0.025 mg/mL |
| 2-Amino-2-methyl-1-propanol | Simple amino structure | Limited activity | Not specified |
| 4-Amino-N-benzylpiperidine | Benzyl substitution | Moderate activity | Not specified |
| N-benzyl-N-cyclopropylethanamine | Benzyl & cyclopropyl groups | Variable activity | Not specified |
Q & A
Q. What are the critical steps for synthesizing this compound with high enantiomeric purity?
To achieve high enantiomeric purity, focus on:
- Chiral resolution : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Stereoselective synthesis : Employ asymmetric catalysis (e.g., transition-metal complexes with chiral ligands) during the cyclopropane ring formation .
- Purification : Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the desired stereoisomer .
Q. Which analytical techniques are essential for confirming stereochemistry?
- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- Circular Dichroism (CD) : Compare experimental spectra with computed electronic transitions from density functional theory (DFT) .
- Chiral HPLC : Validate enantiopurity by comparing retention times with racemic mixtures .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent oxidation and photodegradation .
- Handling : Use gloveboxes for moisture-sensitive steps (e.g., cyclopropane ring formation) and avoid prolonged exposure to ambient oxygen .
Advanced Research Questions
Q. How can diastereomer formation during cyclopropane ring closure be minimized?
- Reaction optimization : Use low temperatures (–78°C) and slow addition of reagents to control exothermic side reactions .
- Protecting groups : Temporarily protect the pyrrolidine nitrogen with Boc groups to reduce steric hindrance during cyclization .
- Catalyst screening : Test chiral Ru or Ir catalysts to enhance stereoselectivity in cyclopropanation .
Q. What strategies resolve contradictions between computational docking and experimental binding data?
- Validation : Cross-check docking results (e.g., AutoDock Vina) with Surface Plasmon Resonance (SPR) to measure real-time binding kinetics .
- Solvent effects : Include explicit solvent molecules in molecular dynamics simulations to account for hydrophobic interactions .
- Crystallographic refinement : Compare predicted binding poses with co-crystal structures refined via SHELX .
Q. How to design in vitro assays to evaluate target engagement?
- Fluorescence polarization : Label the compound with FITC and measure displacement by competitive inhibitors in receptor-binding assays .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
- Cellular uptake studies : Use LC-MS/MS to monitor intracellular concentrations in target tissues .
Data Contradiction Analysis
Q. How to address discrepancies in stereochemical assignments between NMR and X-ray data?
- NMR refinement : Use NOESY/ROESY to identify through-space correlations and validate spatial arrangements .
- Density maps : Re-examine SHELX-refined electron density maps for unambiguous assignment of chiral centers .
- Independent synthesis : Prepare both enantiomers and compare their optical rotations/CD spectra .
Methodological Best Practices
Q. What computational tools predict metabolic stability of this compound?
- ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate metabolic half-life and cytochrome P450 interactions .
- In silico metabolism : Simulate phase I/II metabolism with GLORY or MetaSite to identify vulnerable functional groups (e.g., amine oxidation) .
Q. How to optimize reaction yields for multi-step syntheses?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent, catalyst loading) .
- In-line analytics : Use FTIR or ReactIR to monitor intermediates in real time and quench reactions at optimal conversion .
Safety and Compliance
Q. What safety protocols are critical for handling reactive intermediates in its synthesis?
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats during azide or cyclopropane handling .
- Ventilation : Conduct reactions in fume hoods with HEPA filters to mitigate inhalation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
